molecular formula C15H21N3O2 B12893130 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-20-7

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12893130
CAS No.: 91703-20-7
M. Wt: 275.35 g/mol
InChI Key: FMJIQEYWHGIUOR-UHFFFAOYSA-N
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Description

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a pyrrolidin-2-one moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3-methoxyphenylpiperazine with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a pyrrolidin-2-one moiety allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

91703-20-7

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O2/c1-20-13-4-2-3-12(11-13)17-7-9-18(10-8-17)14-5-6-15(19)16-14/h2-4,11,14H,5-10H2,1H3,(H,16,19)

InChI Key

FMJIQEYWHGIUOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCC(=O)N3

Origin of Product

United States

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